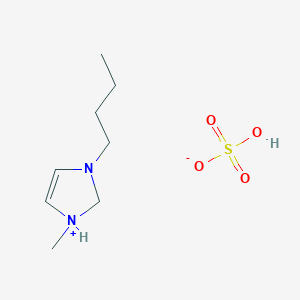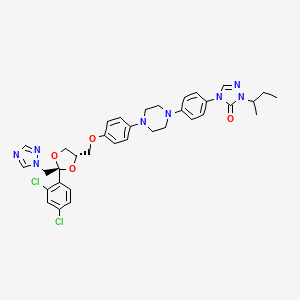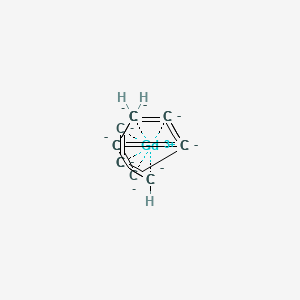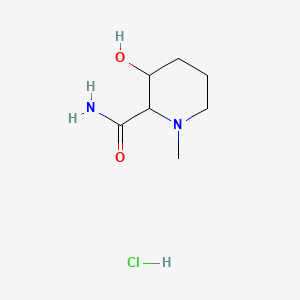
3-Hydroxy-1-methylpiperidine-2-carboxamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-1-methylpiperidine-2-carboxamide;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1-methylpiperidine-2-carboxamide;hydrochloride typically involves the functionalization of piperidine derivatives. One common method includes the hydrogenation of unsaturated intermediates, which usually requires multiple steps . Another approach involves the cyclization and cycloaddition reactions to form the piperidine ring .
Industrial Production Methods: Industrial production of piperidine derivatives, including this compound, often employs cost-effective and scalable methods. These methods include multicomponent reactions and annulation processes, which allow for the efficient synthesis of the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxy-1-methylpiperidine-2-carboxamide;hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted piperidine compounds .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-1-methylpiperidine-2-carboxamide;hydrochloride has a wide range of scientific research applications. It is used as a reactant for the optimization of Novobiocin scaffold to produce antitumor agents . Additionally, it is involved in the formation of carbamates and N-alkylimidazoles . The compound is also utilized in the synthesis of pyridine derivatives as CDK5 inhibitors and phenylcarbamate derivatives as ligands for nicotinic acetylcholine receptors . Furthermore, it plays a role in the synthesis of amino phosphite ligands and mexiletine enantiomers by nucleophilic aromatic substitution .
Wirkmechanismus
The mechanism of action of 3-Hydroxy-1-methylpiperidine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the carboxamide moiety allows the compound to form hydrogen bonds with various enzymes and proteins, inhibiting their activity . This interaction is crucial for its biological effects and therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 3-Hydroxy-1-methylpiperidine-2-carboxamide;hydrochloride include other piperidine derivatives such as 3-Hydroxy-1-methylpiperidine and 3-Hydroxy-2-methylpyridine . These compounds share structural similarities and exhibit comparable chemical properties.
Uniqueness: What sets this compound apart from its similar compounds is its specific functional groups and their arrangement.
Eigenschaften
Molekularformel |
C7H15ClN2O2 |
|---|---|
Molekulargewicht |
194.66 g/mol |
IUPAC-Name |
3-hydroxy-1-methylpiperidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-9-4-2-3-5(10)6(9)7(8)11;/h5-6,10H,2-4H2,1H3,(H2,8,11);1H |
InChI-Schlüssel |
NJXDNCZNEUAZGP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC(C1C(=O)N)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


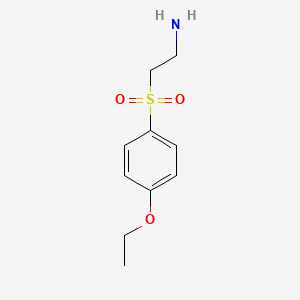
![3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester](/img/structure/B12348409.png)
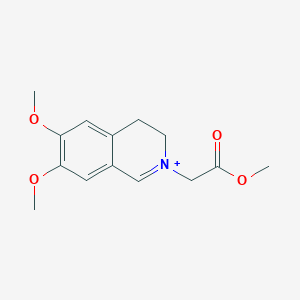
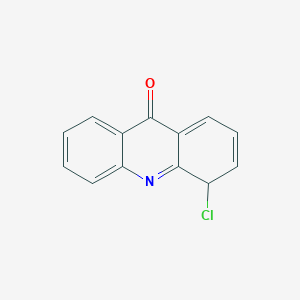
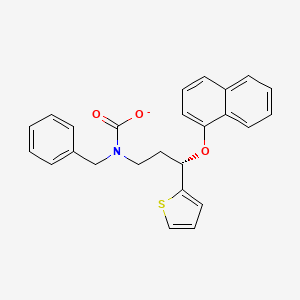
![Methyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)+](/img/structure/B12348452.png)
![1-propyl-3aH-imidazo[4,5-c]quinolin-4-imine](/img/structure/B12348459.png)
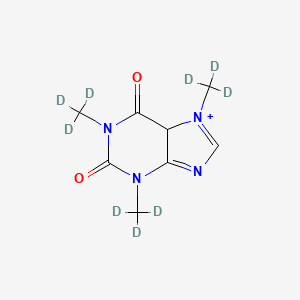
![N,N-diethyl-N'-[(1-methyl-1H-pyrazol-3-yl)methyl]ethane-1,2-diamine](/img/structure/B12348464.png)
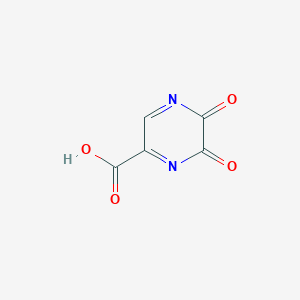
![N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride](/img/structure/B12348470.png)
